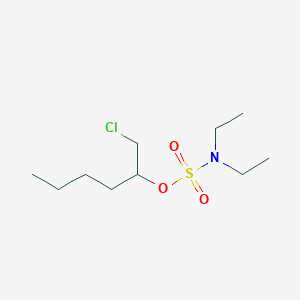
1-Chlorohexan-2-yl diethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorohexan-2-yl diethylsulfamate is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chloro group attached to a hexane chain and a diethylsulfamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chlorohexan-2-yl diethylsulfamate typically involves the reaction of 1-chlorohexane with diethylsulfamic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the sulfamate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chlorohexan-2-yl diethylsulfamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfonates or other oxidized derivatives.
Reduction Reactions: Reduction of the chloro group can lead to the formation of hexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hexanol, hexylamine, and other substituted hexane derivatives.
Oxidation Reactions: Products include sulfonates and other oxidized sulfur-containing compounds.
Reduction Reactions: Products include hexane and its derivatives.
Scientific Research Applications
1-Chlorohexan-2-yl diethylsulfamate has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Chlorohexan-2-yl diethylsulfamate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the diethylsulfamate group can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Chlorohexane: A simpler alkyl halide with similar reactivity but lacking the sulfamate group.
Hexylamine: An amine derivative with different chemical properties and applications.
Hexanol: An alcohol derivative with distinct reactivity and uses.
Uniqueness
1-Chlorohexan-2-yl diethylsulfamate is unique due to the presence of both a chloro group and a diethylsulfamate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
93293-19-7 |
|---|---|
Molecular Formula |
C10H22ClNO3S |
Molecular Weight |
271.81 g/mol |
IUPAC Name |
1-chlorohexan-2-yl N,N-diethylsulfamate |
InChI |
InChI=1S/C10H22ClNO3S/c1-4-7-8-10(9-11)15-16(13,14)12(5-2)6-3/h10H,4-9H2,1-3H3 |
InChI Key |
IFRIPTVBRYHLFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCl)OS(=O)(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
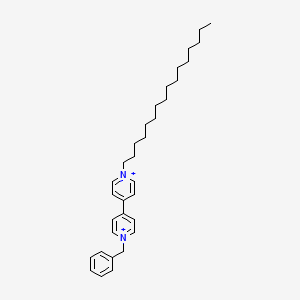
![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
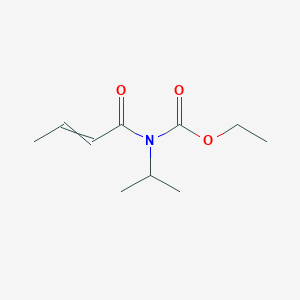
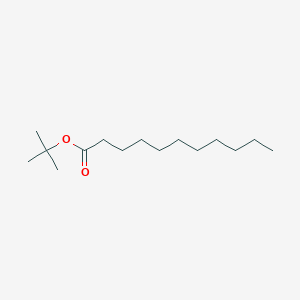
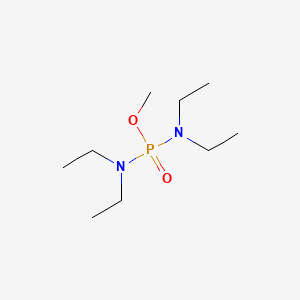
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
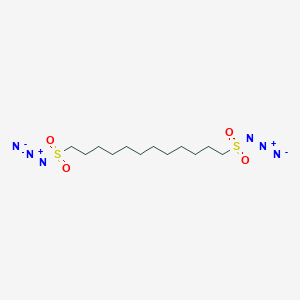
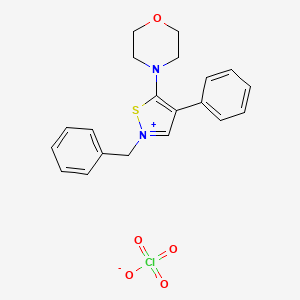
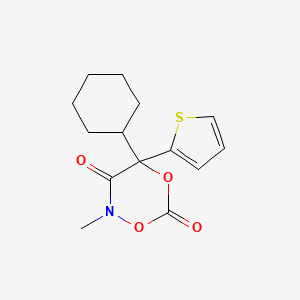
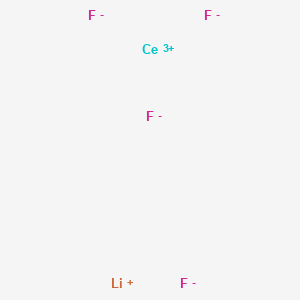

![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)
